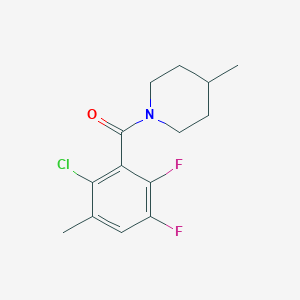
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to improve insulin sensitivity and glucose metabolism in the body.
作用机制
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid acts as a selective PPARγ agonist, which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound increases insulin sensitivity and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and triglyceride clearance.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes, which are known to contribute to the development of diabetes and its complications. It also improves endothelial function, which is important for maintaining cardiovascular health.
实验室实验的优点和局限性
One of the main advantages of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid is its selectivity for PPARγ, which reduces the risk of off-target effects and toxicity. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid. One area of research is the optimization of the pharmacokinetic properties of the drug, such as increasing its half-life and reducing the frequency of dosing. Another area of research is the evaluation of the safety and efficacy of this compound in clinical trials, including its potential use in combination with other antidiabetic drugs. Additionally, further studies are needed to explore the potential of this compound for the treatment of other metabolic disorders, such as obesity and dyslipidemia.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed for the treatment of type 2 diabetes. It acts as a selective PPARγ agonist and has been found to improve insulin sensitivity and glucose metabolism, reduce inflammation and oxidative stress, and improve endothelial function. While there are some limitations to its use, such as its short half-life, there are several future directions for the development of this compound that warrant further research.
合成方法
The synthesis of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid involves a multi-step process that includes the preparation of 2,4,5-triaminoimidazole, followed by the condensation with 3-phenylpropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques, such as NMR and mass spectrometry.
科学研究应用
2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid has been extensively studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes and its complications.
属性
IUPAC Name |
2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-14(19-10-18-11)15-17-7-8-20(15)13(16(21)22)9-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADSHKFZUFWJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
![1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B5360213.png)
![4-(4-ethylphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5360221.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5360240.png)
![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)


![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)